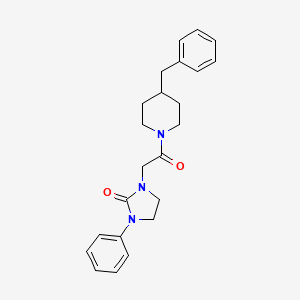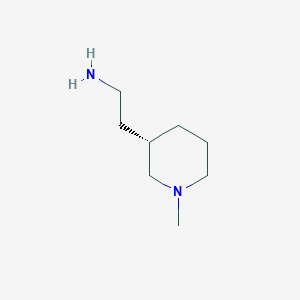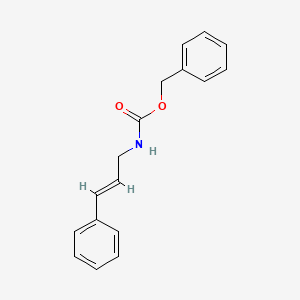
1-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly used as a recreational drug due to its psychoactive effects, but it also has potential applications in scientific research.
Scientific Research Applications
Novel Anticancer Agents
Research has shown that derivatives of benzimidazole, which share a structural similarity with 1-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one, exhibit a wide range of biological activities, including potential anticancer properties. Specifically, novel 1,2-disubstituted benzimidazoles have been synthesized and studied for their cytotoxic and apoptotic properties against lung cancer cell lines, demonstrating significant antitumor activity. These compounds showed remarkable selectivity and potency, indicating their potential as chemotherapeutic agents (Yurttaş et al., 2020).
NR1/2B N-methyl-D-aspartate Receptor Antagonists
Another application is in the development of selective NR1/2B N-methyl-D-aspartate (NMDA) receptor antagonists. Derivatives similar to this compound have been synthesized and identified as potent antagonists of the NMDA receptor, which plays a critical role in neuronal communication. These compounds have shown low nanomolar activity in both binding and functional assays, and some have demonstrated efficacy in animal models of pain, suggesting their potential use in treating conditions related to NMDA receptor dysfunction (Borza et al., 2007).
Poly(ADP-ribose) Polymerase Inhibitors
The compound and its derivatives have been explored for their role as poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of pharmacological inhibitors that have a significant impact on the treatment of cancer, particularly in exploiting the concept of synthetic lethality for therapeutic benefit. A specific derivative showed excellent potency against the PARP-1 enzyme, indicating its potential as a therapeutic agent in cancer treatment (Penning et al., 2010).
Antihypertensive Agents
In the realm of cardiovascular research, derivatives have been synthesized and tested for their potential as antihypertensive agents. Specifically, compounds incorporating similar structural motifs have been evaluated for their electrocardiographic, antiarrhythmic, vasorelaxing, and antihypertensive activities, as well as for their in-vitro nitric oxide (NO) releasing ability. Some of these compounds exhibited significant potency, comparable to existing antihypertensive drugs, suggesting their utility in treating cardiovascular diseases (Bhandari et al., 2009).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been found to interact with various cellular targets .
Mode of Action
It’s known that piperidine derivatives can play a significant role in pharmaceutical applications . They are present in more than twenty classes of pharmaceuticals and have a wide range of biological and pharmacological activities .
Biochemical Pathways
Piperidine derivatives have been found to interact with sigma receptors , which are involved in a large array of biological functions due to their ability to interact with various proteins and ion channels .
Result of Action
Piperidine derivatives have been found to have a wide range of biological and pharmacological activities .
properties
IUPAC Name |
1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-phenylimidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c27-22(18-25-15-16-26(23(25)28)21-9-5-2-6-10-21)24-13-11-20(12-14-24)17-19-7-3-1-4-8-19/h1-10,20H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIIYZQKPNTFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(3-bromo-4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2798091.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(2-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2798092.png)

![Methyl 2-[2-(2,6-difluorobenzoyl)imino-4,6-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2798094.png)
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2798095.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2798097.png)
![2-(2H-benzo[3,4-d]1,3-dioxolen-5-yl)-2-[4-(4-fluorophenyl)piperazinyl]ethylami ne](/img/structure/B2798102.png)



![2-[(4-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2798108.png)


![N-(Oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2798113.png)